1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone
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Overview
Description
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring substituted with dimethyl groups and a pyrimidine ring attached via a sulfanyl-ethanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, such as 2,3-dimethyl aniline, the indole ring can be synthesized through a Fischer indole synthesis.
Attachment of the Ethanone Linker: The ethanone linker can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized separately and then attached to the indole derivative through a nucleophilic substitution reaction involving a sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethyl-indol-1-yl)-2-(4-methyl-pyrimidin-2-ylsulfanyl)-ethanone: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of indole and pyrimidine rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C17H17N3OS/c1-11-8-9-18-17(19-11)22-10-16(21)20-13(3)12(2)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3 |
InChI Key |
QGPDTWZUOKXTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
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